molecular formula C19H14F4N4OS B284298 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

Cat. No. B284298
M. Wt: 422.4 g/mol
InChI Key: INQQEFJYXMPSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide, commonly known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. It has shown promising results in various preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.

Mechanism of Action

Compound A acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Compound A can block the growth of cancer cells and reduce inflammation. In addition, Compound A can prevent the aggregation of amyloid-beta peptides by inhibiting the activity of the enzyme responsible for their production.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent the aggregation of amyloid-beta peptides. In addition, Compound A has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using Compound A in lab experiments is its specificity for CK2, which can help researchers to better understand the role of this protein kinase in various cellular processes. However, one limitation of using Compound A is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the study of Compound A. One area of research is the development of more potent derivatives of Compound A with improved pharmacokinetic properties. Another direction is the investigation of the effects of Compound A on other diseases, such as autoimmune disorders and metabolic disorders. Furthermore, the use of Compound A in combination with other therapeutic agents is also an area of interest for future research.
Conclusion:
In conclusion, Compound A is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Compound A acts as an inhibitor of CK2, blocking its activity and leading to several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, Compound A is a promising candidate for further development as a therapeutic agent.

Synthesis Methods

Compound A can be synthesized using a multistep process involving the reaction of 4-fluoro-2-nitroaniline with trifluoromethylpyrimidine-2-thiol, followed by reduction of the nitro group, and then acylation with 3-pyridinemethanol. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, Compound A has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.

properties

Molecular Formula

C19H14F4N4OS

Molecular Weight

422.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28)

InChI Key

INQQEFJYXMPSDO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.